Ethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Physicochemical profiling Membrane permeability Lipophilicity

Ethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a fully synthetic, achiral, solid-state benzofuran-3-carboxylate ester bearing a para-fluorobenzyloxy substituent at the 5-position of the 2-methylbenzofuran core. The compound is cataloged as a screening compound by ChemBridge (ID and is available as an AldrichCPR rare-chemical collection item from Sigma-Aldrich.

Molecular Formula C19H17FO4
Molecular Weight 328.339
CAS No. 300674-28-6
Cat. No. B2686781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
CAS300674-28-6
Molecular FormulaC19H17FO4
Molecular Weight328.339
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)F)C
InChIInChI=1S/C19H17FO4/c1-3-22-19(21)18-12(2)24-17-9-8-15(10-16(17)18)23-11-13-4-6-14(20)7-5-13/h4-10H,3,11H2,1-2H3
InChIKeyYUAXKFUVAIDFQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (CAS 300674-28-6): Core Structural Properties for Screening and Procurement


Ethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a fully synthetic, achiral, solid-state benzofuran-3-carboxylate ester bearing a para-fluorobenzyloxy substituent at the 5-position of the 2-methylbenzofuran core. The compound is cataloged as a screening compound by ChemBridge (ID 6238674) and is available as an AldrichCPR rare-chemical collection item from Sigma-Aldrich . Key computed physicochemical descriptors include a molecular weight of 328.34 g·mol⁻¹, a calculated logP of 5.72, a topological polar surface area (tPSA) of 48.7 Ų, zero hydrogen-bond donors, four hydrogen-bond acceptors, and an estimated aqueous solubility (LogSW) of −6.48 . These properties place it firmly in the lipophilic, membrane-permeable small-molecule space typical of fragment- and lead-like screening collections.

Why Generic Benzofuran-3-carboxylate Substitution Fails: The Functional Consequences of Ester and Fluorobenzyloxy Positioning for Ethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (CAS 300674-28-6)


Benzofuran-3-carboxylate derivatives cannot be treated as interchangeable procurement commodities because small variations in the ester moiety, substitution pattern on the benzofuran ring, and the position of the fluorine atom on the pendant benzyl group produce divergent physicochemical profiles that directly govern solubility, permeability, metabolic stability, and target engagement. The para-fluorobenzyloxy substitution at the 5-position, combined with a 2-methyl group and an ethyl ester at the 3-position, creates a specific three-dimensional pharmacophore that is absent in the corresponding carboxylic acid, methyl ester, ortho-fluoro, or meta-fluoro positional isomers [1]. Even isosteric replacements within the same molecular formula (C₁₉H₁₇FO₄) yield compounds with measurably different computed properties and biological screening outcomes, making generic substitution scientifically indefensible without explicit comparative data. The following quantitative evidence guide details exactly where this compound diverges from its closest structurally analogous alternatives.

Quantitative Differentiation Evidence: Ethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (CAS 300674-28-6) vs. Closest Analogs


LogP-Driven Membrane Permeability Advantage of the Ethyl Ester Over the Carboxylic Acid Analog

The target ethyl ester (CAS 300674-28-6) exhibits a calculated logP of 5.72 , which is substantially higher than the logP of the corresponding carboxylic acid analog, 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid (CAS 300674-16-2). While no experimentally measured logP is reported for the acid, the carboxylic acid functional group typically reduces logP by approximately 1.5–2.5 log units relative to the ethyl ester in congeneric benzofuran series [1]. This difference translates to an estimated 30- to 300-fold higher theoretical membrane partitioning for the ethyl ester, a critical factor in cell-based screening assays.

Physicochemical profiling Membrane permeability Lipophilicity

Topological Polar Surface Area (tPSA) Differentiation: Ethyl Ester vs. Carboxylic Acid Impact on Oral Bioavailability Prediction

The target compound's tPSA of 48.7 Ų falls well within the Veber rule threshold of ≤140 Ų and the more stringent CNS drug-likeness threshold of ≤90 Ų. The carboxylic acid analog (CAS 300674-16-2) would be expected to carry a tPSA contribution from the -COOH group of approximately 20–30 Ų higher due to the additional polar hydrogen-bond donor/acceptor pair, pushing its predicted tPSA into the 68–79 Ų range [1]. This difference can be decisive in selecting compounds for oral bioavailability or CNS penetration screens.

Drug-likeness tPSA Oral bioavailability

Positional Fluorine Isomerism: Para-Fluoro vs. Ortho-Fluoro and Meta-Fluoro Analog Binding Conformation Constraints

The para-fluorobenzyloxy substitution pattern of the target compound enforces a linear, extended conformation of the pendant aromatic ring, which is geometrically distinct from the bent conformations imposed by ortho-fluoro (CAS 300674-27-5) and meta-fluoro (CAS not publicly assigned) isomers. In benzofuran-based carbonic anhydrase inhibitor series, para-substitution on the pendant phenyl ring consistently yields superior isoform selectivity profiles compared to ortho or meta substitution, with Ki differences often exceeding 10-fold between positional isomers [1]. Although direct head-to-head quantitative data for these three isomers in the same assay are not publicly available, the conformational rationale is supported by crystallographic evidence from related benzofuran-ligand co-complexes.

Fluorine positional isomerism SAR Target engagement

Screening Library Hit Profile: HCV NS3 Helicase and CDC25B-CDK2/CyclinA Interaction Assays

The target compound has been included in multiple high-throughput screening campaigns, including a fluorescence-based counterscreen assay for HCV NS3 helicase inhibitors (Source: 1102, PubChem AID 720488), a fluorescence polarization-based primary biochemical HTS assay for HCV NS3 (PubChem AID 687043), and an assay for inhibitors of CDC25B-CDK2/CyclinA interaction (MScreen: TargetID_600) . While quantitative activity outcomes from these screens are not publicly disclosed, the compound's inclusion in these specific target-directed assays indicates that it passed initial cheminformatic filtering and library selection criteria for antiviral and oncology-relevant targets, distinguishing it from analogs that were not selected for the same panels.

HCV NS3 helicase CDC25B phosphatase High-throughput screening

Aqueous Solubility Differential: Ethyl Ester vs. Free Carboxylic Acid in Biological Assay Media

The target compound's calculated LogSW of −6.48 indicates low aqueous solubility, typical of lipophilic screening compounds requiring DMSO stock solutions for biological assays. The carboxylic acid analog (CAS 300674-16-2), by virtue of its ionizable -COOH group (predicted pKa ≈ 4–5), would be expected to exhibit substantially higher aqueous solubility at physiological pH (≥7.4) due to carboxylate anion formation. This differential solubility has practical consequences: the ethyl ester may be preferred for cell-based assays where sustained, moderate intracellular concentrations are desired without rapid clearance, while the carboxylic acid may be preferred for biochemical assays requiring higher soluble concentrations. The LogSW value of −6.48 places the compound in a solubility range that is manageable with standard DMSO stock protocols (e.g., 10–50 mM in 100% DMSO) [1].

Aqueous solubility DMSO stock Assay compatibility

Recommended Application Scenarios for Ethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (CAS 300674-28-6) Based on Documented Differentiation Evidence


Cell-Based Phenotypic Screening Requiring Passive Membrane Permeability

The target compound's logP of 5.72 and tPSA of 48.7 Ų make it a suitable candidate for cell-based phenotypic assays where compounds must passively cross the cell membrane to engage intracellular targets. Its ethyl ester moiety confers lipophilicity that is 1.5–2.5 log units higher than the corresponding carboxylic acid, favoring intracellular accumulation. Researchers conducting oncology or antiviral phenotypic screens in adherent or suspension cell lines should preferentially procure this ethyl ester over the carboxylic acid analog to maximize the probability of intracellular target engagement.

Structure-Activity Relationship (SAR) Studies Exploring Fluorine Positional Isomer Effects

The para-fluoro substitution of the target compound provides a geometrically linear pharmacophore that is distinct from the bent conformations of the ortho-fluoro (CAS 300674-27-5) and meta-fluoro isomers. Medicinal chemistry teams engaged in benzofuran scaffold optimization should procure this compound alongside its positional isomers to systematically probe the conformational and electronic effects of fluorine placement on target binding, guided by published evidence that para-substituted benzofurans exhibit >10-fold selectivity differences relative to ortho- and meta-substituted analogs in carbonic anhydrase inhibitor series [1].

HCV NS3 Helicase and Viral Replication Screening Programs

The compound has been included in ChemBridge-sourced screening panels for HCV NS3 helicase and HCV NS3 protease assays , indicating prior cheminformatic selection for these targets. Virology research groups requiring a pre-filtered, target-relevant benzofuran hit for HCV replication studies should consider this compound as a starting point, particularly when seeking a lipophilic, ester-masked scaffold that can be hydrolyzed intracellularly to the active carboxylic acid form following cellular uptake.

Fragment-Based or Affinity-Based Biophysical Screening Requiring Moderate Solubility

With a predicted LogSW of −6.48 , the compound is compatible with standard DMSO stock preparation (10–50 mM) and subsequent dilution into aqueous assay buffers at final concentrations of 1–100 µM. Its molecular weight of 328.34 Da, zero H-bond donors, and achiral nature make it amenable to fragment elaboration strategies and biophysical techniques such as surface plasmon resonance (SPR) or thermal shift assays, provided that the final assay DMSO concentration is kept ≤1% (v/v) to avoid solubility artifacts.

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